molecular formula C16H21N3O6 B13746130 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester CAS No. 21709-30-8

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester

Cat. No.: B13746130
CAS No.: 21709-30-8
M. Wt: 351.35 g/mol
InChI Key: LBMNYUVGHGDNMF-UHFFFAOYSA-N
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Description

This compound is a structurally complex isoxazole derivative characterized by:

  • 5-Methylisoxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen, substituted with a methyl group at position 5 .
  • 5-Nitro-2-furyl moiety: A nitro-substituted furan ring at position 3, a functional group historically associated with antimicrobial and carcinogenic activity depending on the substituents .
  • 2-(Diethylamino)-1-methylethyl ester side chain: A tertiary amine-containing ester, which may enhance lipophilicity and serve as a prodrug moiety to modulate bioavailability or metabolic stability .

Synthetic routes for analogous isoxazole derivatives often involve cyclization of cyano esters or hydrazide intermediates (e.g., 5-methylisoxazole-3-carbohydrazide) with aryl isothiocyanates or nitro-furyl precursors .

Properties

CAS No.

21709-30-8

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C16H21N3O6/c1-5-18(6-2)9-10(3)23-16(20)14-11(4)25-17-15(14)12-7-8-13(24-12)19(21)22/h7-8,10H,5-6,9H2,1-4H3

InChI Key

LBMNYUVGHGDNMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC(=O)C1=C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-Isoxazolecarboxylic acid derivatives typically involves:

  • Construction of the isoxazole ring via cyclization reactions.
  • Introduction of substituents on the isoxazole ring, such as methyl and 5-nitro-2-furyl groups.
  • Formation of the ester functionality with the 2-(diethylamino)-1-methylethyl alcohol moiety.

The synthetic route often starts from acetoacetate esters or related β-ketoesters, which undergo condensation and cyclization with hydroxylamine derivatives to form the isoxazole core.

Key Preparation Steps from Patent Literature

Isoxazole Ring Formation via Condensation and Cyclization
  • A common approach involves condensing benzohydroxamoyl chlorides with acetoacetate esters in the presence of a base such as triethylamine. For example, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate was prepared by condensing 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate under anhydrous conditions with magnesium sulfate as a drying agent.

  • Hydroxylamine sulfate is used to cyclize ethyl ethoxymethyleneacetoacetate intermediates to form ethyl-5-methylisoxazole-4-carboxylate derivatives. This step is temperature-sensitive, typically performed between −20 °C and 10 °C to control side reactions and isomer formation.

Functional Group Transformations
  • The ester group can be hydrolyzed to the corresponding acid using potassium hydroxide under reflux conditions in ethanol-water mixtures.

  • The acid is converted to the acid chloride using thionyl chloride, which then reacts with the appropriate amine to form the desired ester or amide derivatives.

Purification and Yield Optimization

  • Organic layers are typically washed with water, methylene chloride, or brine to remove impurities.

  • Concentration under reduced pressure at controlled temperatures (40–80 °C) is used to avoid decomposition.

  • Recrystallization from ethanol or other solvents is employed for final purification.

Data Tables Summarizing Preparation Steps

Step No. Reaction Description Reagents & Conditions Yield (%) Notes
1 Condensation of hydroxamoyl chloride with acetoacetate ester Triethylamine, anhydrous MgSO4, inert solvent, reflux ~64 Formation of methyl/ethyl 3,5-disubstituted isoxazole-4-carboxylate
2 Hydrolysis of ester to acid KOH in ethanol/water, reflux for 7 hours High Controlled hydrolysis to acid
3 Conversion of acid to acid chloride Thionyl chloride, room temperature Quantitative Prepares for esterification or amidation
4 Esterification with 2-(diethylamino)-1-methylethanol Acid chloride, amine base, 0–50 °C Not specified Formation of target ester derivative inferred

Research Results and Observations

  • The cyclization step using hydroxylamine sulfate is critical and sensitive to temperature and pH to minimize isomeric impurities.

  • Side reactions, including formation of isomeric impurities and by-products such as CATA, can occur under basic and reflux conditions, affecting purity.

  • Use of anhydrous conditions and drying agents like magnesium sulfate improves yields and purity in condensation steps.

  • The esterification step with amines requires careful temperature control to avoid decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-amino-3-(5-nitro-2-furyl)-4-isoxazolecarboxylic acid.

    Hydrolysis: 4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects
Compound Name Core Structure Key Substituents Bioactivity/Observations Reference
Target Compound Isoxazole 5-methyl, 3-(5-nitro-2-furyl), diethylamino ester Potential prodrug design; nitro-furyl may confer reactivity
5-Nitro-2-furaldehyde semicarbazone Furan 5-nitro, semicarbazone Carcinogenic (mammary tumors in rats)
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide Thiazole + hydrazide 5-nitro-furyl, hydrazide Carcinogenic (kidney/intestine tumors)
4-Azidomethyl-1-methylpyrazole-3-carboxylate Pyrazole Azidomethyl, methyl, ethyl ester Synthetic intermediate for triazolodiazepines
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylate Isoxazole Trimethylphenyl, cyclohexyl ester Used in asymmetric synthesis; bulky aryl group

Key Observations :

  • Nitro-furyl Group: Present in both the target compound and carcinogenic nitrofurans (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide), but the target’s isoxazole core and ester side chain may alter toxicity profiles .
  • Heterocyclic Cores : Thiazole- or pyrazole-based analogs (e.g., ) exhibit divergent bioactivity, underscoring the isoxazole ring’s role in modulating reactivity.
Pharmacological and Toxicological Profiles
  • Carcinogenicity: The nitro-furyl group in the target compound raises safety concerns, as seen in nitrofuran derivatives like 5-nitro-2-furaldehyde semicarbazone (mammary tumors) . However, the isoxazole core and ester side chain may mitigate this by altering metabolic pathways.
  • Antimicrobial Potential: Nitrofurans historically exhibit antimicrobial activity, but structural modifications (e.g., ester side chain) in the target compound could redirect its application toward immunosuppression or prodrug delivery .
Physicochemical Properties
  • Lipophilicity: The diethylamino group in the ester side chain likely increases logP compared to methyl/ethyl esters (e.g., ), enhancing membrane permeability.
  • Stability : Nitro groups may destabilize the isoxazole ring under acidic conditions, while the ester’s susceptibility to hydrolysis could be modulated by the tertiary amine .

Biological Activity

4-Isoxazolecarboxylic acid, 5-methyl-3-(5-nitro-2-furyl)-, 2-(diethylamino)-1-methylethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including immunosuppressive effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C15H17N3O6C_{15}H_{17}N_{3}O_{6} with a molecular weight of approximately 335.31 g/mol. The structure features an isoxazole ring, which is known for contributing to various biological activities.

Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive effects of isoxazole derivatives. For instance, a series of isoxazole derivatives were synthesized and tested for their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives exhibited significant immunosuppressive activity, surpassing that of cyclosporine A in some cases .

Table 1: Summary of Immunosuppressive Activity

CompoundIC50 (µM)Mechanism of Action
Compound A10Inhibition of PHA-induced PBMC proliferation
Compound B5Suppression of TNF-α production
Compound C15Induction of apoptosis in Jurkat cells

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of A549 lung cancer cells without significant toxicity towards normal cells . The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival.

Case Study: Antiproliferative Activity
A study investigating the antiproliferative effects of this compound on A549 cells showed a dose-dependent response. The compound was administered at varying concentrations (0-100 µM) and assessed for cell viability using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 25 µM.

The biological activity of 4-Isoxazolecarboxylic acid derivatives is attributed to their interaction with specific molecular targets involved in immune response modulation and cancer cell proliferation. Notably, these compounds have been shown to influence:

  • Caspase Activation : Induction of caspase-3 and -9 in cancer cells suggests a pathway leading to apoptosis.
  • NF-κB Pathway : Modulation of NF-κB signaling has been implicated in the anti-inflammatory and immunosuppressive effects observed .

Q & A

Q. Critical Parameters :

  • Monitor reaction progress via TLC or HPLC to avoid over-nitration of the furan ring.
  • Optimize reaction time and temperature to balance yield and purity (e.g., excessive heating may degrade the nitro group) .

Advanced: How can computational methods predict reactivity and regioselectivity in nitro-furyl isoxazole syntheses?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches are critical for rational design:

  • Transition-State Analysis : Use Gaussian or ORCA software to model cycloaddition reactions, identifying favorable pathways (e.g., [3+2] cycloaddition between nitrile oxides and acetylenes) .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solubility and reaction rates .
  • Regioselectivity Mapping : Calculate Fukui indices to determine electrophilic/nucleophilic sites on the furan and isoxazole rings, guiding substituent placement .

Case Study :
For 5-nitro-2-furyl derivatives, computations revealed that electron-withdrawing nitro groups direct cyclization to the 3-position of the isoxazole, consistent with experimental observations .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and the nitro-furyl moiety (δ 7.5–8.5 ppm for furyl protons) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1530 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₀N₃O₅: 346.1399) .

Q. Purity Assessment :

  • Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2% as per USP guidelines) .

Advanced: How to resolve contradictions in reported biological activities of nitro-furyl isoxazole derivatives?

Methodological Answer:
Contradictory results (e.g., antiviral vs. inactive) may arise from structural nuances or assay variability:

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 5-nitro vs. 5-methyl on furan) using in vitro assays (e.g., IC₅₀ in HeLa cells) .
  • Assay Optimization : Standardize protocols (e.g., ATP levels for cytotoxicity assays) to minimize false positives .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Example :
A 2022 study found that 5-nitro substitution enhances antiparasitic activity by 10-fold compared to 5-methyl, likely due to increased electrophilicity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .

Advanced: How to design a kinetic study for ester hydrolysis under physiological conditions?

Methodological Answer:

  • Buffer Systems : Use PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C to mimic in vivo conditions .
  • Sampling Intervals : Collect aliquots at 0, 1, 3, 6, 12, and 24 hours for LC-MS quantification of hydrolysis products .
  • Kinetic Modeling : Fit data to a first-order rate equation (ln[C] = –kt + ln[C₀]) to calculate half-life (t₁/₂ = 0.693/k) .

Key Finding :
Preliminary data suggest the diethylamino group sterically hinders hydrolysis, extending t₁/₂ to >8 hours in PBS, making it suitable for sustained-release formulations .

Basic: What synthetic alternatives exist for introducing the 5-nitro-2-furyl group?

Methodological Answer:

  • Direct Nitration : Treat 2-furylisoxazole with HNO₃/H₂SO₄ at 0°C (risk of over-nitration; monitor via TLC) .
  • Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling with 5-nitro-2-furylboronic acid and a brominated isoxazole precursor (yields ~60–70%) .

Trade-offs :
Direct nitration is cost-effective but less regioselective, while cross-coupling offers precision at higher reagent costs .

Advanced: How can machine learning optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Dataset Curation : Compile historical data (e.g., solvent, catalyst, temperature, yield) from analogous isoxazole syntheses .
  • Model Training : Use Random Forest or XGBoost to predict optimal conditions (e.g., DMF as solvent increases yield by 15% vs. THF) .
  • Validation : Perform a DOE (Design of Experiments) with 3–5 critical parameters (e.g., temperature, catalyst loading) to refine predictions .

Case Study :
A 2024 ICReDD study reduced reaction optimization time by 50% using ML-guided parameter selection for similar heterocycles .

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